2-Deoxy-2-fluoro-beta-D-ribofuranose
Description
Significance of 2-Deoxy-2-fluoro-beta-D-ribofuranose and its Analogues
This compound is a pivotal building block in the synthesis of modified nucleosides with enhanced therapeutic potential. oup.commdpi.com Its primary significance lies in its ability to mimic the natural 2'-deoxyribose found in DNA, while introducing key alterations due to the presence of the fluorine atom at the 2'-position. mdpi.comresearchgate.net This single atomic substitution can lead to:
Enhanced Metabolic Stability: The strong C-F bond increases resistance to enzymatic degradation, prolonging the in vivo half-life of nucleoside analogues. researchgate.net
Modulation of Sugar Pucker: The electronegative fluorine atom significantly influences the conformational preference of the ribofuranose ring. While the natural 2'-deoxyribose in DNA favors a C2'-endo (South) conformation, the 2'-fluoro substitution in the ribo configuration promotes a C3'-endo (North) conformation, which is more characteristic of RNA. nih.govresearchgate.net Conversely, the 2'-fluoro-arabinofuranosyl analogue (ara-F) strongly prefers the C2'-endo (South) pucker. nih.gov This conformational control is crucial for the interaction of the resulting nucleosides with polymerases and other enzymes.
Altered Biological Activity: By influencing the sugar's conformation and electronic properties, the 2'-fluorine atom can fine-tune the binding affinity of nucleoside analogues to their target enzymes, leading to potent antiviral and anticancer agents. oup.commdpi.com
The strategic incorporation of this compound into nucleosides has led to the development of important therapeutic agents. For instance, it is a key component in the synthesis of sofosbuvir (B1194449), a highly effective antiviral drug for the treatment of Hepatitis C. mdpi.comnih.gov
Below is a table summarizing the conformational preferences of fluorinated and non-fluorinated ribofuranose systems.
| Compound | Preferred Sugar Pucker | Conformation Type |
| 2'-Deoxyribose | C2'-endo | South (DNA-like) |
| Ribose | C3'-endo | North (RNA-like) |
| 2'-Deoxy-2'-fluoro-beta-D-ribofuranose | C3'-endo | North (RNA-like) |
| 2'-Deoxy-2'-fluoro-beta-D-arabinofuranose | C2'-endo | South (DNA-like) |
This table is generated based on information from multiple sources. nih.govresearchgate.net
Overview of Research Trajectories for Fluorinated Ribofuranose Systems
Research involving fluorinated ribofuranose systems, particularly those derived from this compound, has followed several key trajectories:
Antiviral Drug Discovery: A major focus has been the synthesis of nucleoside analogues that can act as chain terminators for viral polymerases. The 2'-fluoro substitution plays a critical role in enhancing the potency and metabolic stability of these drug candidates. oup.commdpi.com The development of sofosbuvir is a prime example of the success of this approach. mdpi.comnih.gov
Anticancer Therapies: Fluorinated nucleosides have also been extensively investigated as anticancer agents. numberanalytics.comoup.com These compounds can interfere with DNA and RNA synthesis in rapidly dividing cancer cells, leading to apoptosis. numberanalytics.com
Probing Nucleic Acid Structure and Function: The ability to lock the sugar pucker into either a North or South conformation through 2'-fluorination has provided researchers with powerful tools to study the structure-function relationships of DNA and RNA. nih.govoup.com By incorporating these modified sugars into oligonucleotides, scientists can investigate how sugar conformation affects duplex stability, protein-nucleic acid recognition, and enzymatic activity. nih.govoup.com
Development of Novel Synthetic Methodologies: The increasing demand for fluorinated nucleosides has driven the development of new and efficient synthetic methods for their preparation. mdpi.comnih.gov These methods often involve the stereoselective glycosylation of a protected nucleobase with a 2-deoxy-2-fluororibofuranose derivative. mdpi.comresearchgate.net
The table below highlights the impact of 2'-fluoro modifications on the thermal stability of DNA duplexes.
| Oligonucleotide Modification | ΔTm (°C) per modification |
| 2'-F-ANA (ara, South pucker) | +1.5 to +2.0 |
| 2'-F-RNA (ribo, North pucker) | +0.4 to +1.0 |
This data is compiled from various studies on modified oligonucleotides. oup.comiu.edu
Structure
2D Structure
3D Structure
Properties
CAS No. |
125155-47-7 |
|---|---|
Molecular Formula |
C5H9FO4 |
Molecular Weight |
152.12 g/mol |
IUPAC Name |
(2R,3R,4R,5R)-3-fluoro-5-(hydroxymethyl)oxolane-2,4-diol |
InChI |
InChI=1S/C5H9FO4/c6-3-4(8)2(1-7)10-5(3)9/h2-5,7-9H,1H2/t2-,3-,4-,5-/m1/s1 |
InChI Key |
RTUWTJAKZMHWBQ-TXICZTDVSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@H]([C@@H](O1)O)F)O)O |
Canonical SMILES |
C(C1C(C(C(O1)O)F)O)O |
Origin of Product |
United States |
Stereocontrolled Synthesis of 2 Deoxy 2 Fluoro D Ribofuranose and Derivatives
Precursor Synthesis and Stereoselective Fluorination Strategies
The introduction of the fluorine atom at the C2' position with the desired ribo configuration is a central challenge. This is because the alternative arabino configuration is often the thermodynamically favored product. Various strategies have been developed to overcome this, including direct fluorination, electrophilic fluorination of lactone intermediates, and nucleophilic substitution reactions.
Direct fluorination involves the reaction of a suitable carbohydrate precursor with an electrophilic fluorine source. Glycals, which are cyclic enol ethers derived from sugars, are common substrates for this transformation. The reaction of a glycal with an electrophilic fluorinating agent typically proceeds via a syn-addition. nih.gov For instance, the use of reagents like Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) on a protected glycal can lead to the formation of a 2-deoxy-2-fluoro glycosyl fluoride (B91410). nih.gov The stereochemical outcome of these reactions can be influenced by the protecting groups on the sugar ring and the reaction conditions. nih.gov Another approach involves the reaction of a 2,3'-anhydro nucleoside with a fluoride source, which opens the epoxide-like ring to introduce the fluorine atom. acs.org
Elemental fluorine (F₂), typically diluted with an inert gas, has also been employed for the vicinal syn-fluorination of unsaturated furanose rings in nucleoside precursors. nih.govacs.org However, due to its high reactivity and hazardous nature, more convenient and safer electrophilic fluorinating agents are now predominantly used. nih.gov
A highly effective strategy for the stereocontrolled synthesis of 2-deoxy-2-fluororibofuranose involves the electrophilic fluorination of lactone precursors derived from 2-deoxy-D-ribose. nih.gov This method offers a consolidated approach to valuable precursors for fluorinated nucleosides. nih.gov
The process starts with the readily available 2-deoxy-D-ribonolactone. By installing sterically demanding silyl (B83357) protecting groups at the 3- and 5-positions, the subsequent fluorination of the lithium enolate of the lactone can be directed. nih.gov Treatment of this protected lactone enolate with an electrophilic fluorinating agent like N-fluorodibenzenesulfonimide (NFSI) predominantly yields the 2-deoxy-2-fluoro-arabino-lactone due to the steric hindrance directing the electrophile to the opposite face. nih.gov
To achieve the more challenging ribo-configuration, a clever modification is employed. A trimethylsilyl (B98337) group is first introduced at the α-position of the lactone. Subsequent enolate formation and reaction with an electrophilic fluorine source leads to the exclusive formation of the protected 2-deoxy-2-fluoro-ribo-lactone. nih.gov This silyl-directed approach provides an efficient chemical synthesis of 2-deoxy-2-fluoro-ribofuranose. nih.gov A second round of fluorination on the 2-fluoro-arabino-lactone can also produce the 2-deoxy-2,2-difluoro-ribonolactone in high yield. nih.gov
Table 1: Electrophilic Fluorination of Silylated 2-Deoxyribonolactone
Data sourced from reference nih.gov. TBDMS = tert-Butyldimethylsilyl.
Nucleophilic fluorination is a cornerstone of organofluorine chemistry and is widely applied to carbohydrate synthesis. nih.govnih.gov This approach typically involves an Sₙ2 reaction, where a good leaving group at the C2' position is displaced by a fluoride ion, resulting in an inversion of configuration. nih.govencyclopedia.pub
A common strategy is to activate the C2'-hydroxyl group of a suitably protected ribofuranose precursor, such as 1,3,5-tri-O-benzoyl-α-D-ribofuranose, by converting it into a sulfonate ester (e.g., tosylate, mesylate, or triflate). nih.govresearchgate.net This ester then serves as an excellent leaving group for nucleophilic displacement by a fluoride source. The choice of fluorinating agent is critical; reagents like (diethylamino)sulfur trifluoride (DAST) are versatile for replacing hydroxyl groups with fluorine, typically with inversion of configuration. researchgate.netnih.gov Alkali metal fluorides (KF, CsF) and tetra-n-butylammonium fluoride (TBAF) are also common fluoride sources. nih.govresearchgate.net For the synthesis of 2'-deoxy-2'-fluoro-arabinonucleosides (where the fluorine has the 'up' configuration), the starting material is a ribose derivative with a 'down' C2'-hydroxyl group, which is converted to a leaving group and displaced with fluoride. researchgate.net
Table 2: Evaluation of Fluorinating Agents for Ribofuranose-2-sulfonate Esters
Data compiled from references nih.govresearchgate.net.
Glycosylation Reactions for 2'-Deoxy-2'-fluoro-D-ribofuranosyl Nucleoside Formation
Once the 2-deoxy-2-fluoro-D-ribofuranose moiety is synthesized and appropriately protected, the next crucial step is the glycosylation reaction, where the sugar is coupled with a nucleobase to form the target nucleoside. nih.gov This step is often challenging, particularly for 2'-deoxy sugars, which lack a C2'-participating group that can help direct the stereochemical outcome of the reaction. nih.govmdpi.com
Achieving high β-selectivity in the formation of the N-glycosidic bond is paramount, as the β-anomer is typically the biologically active form. The Vorbrüggen glycosylation is a widely used method, which involves reacting a protected sugar (often as a 1-O-acetyl or 1-O-silyl derivative) with a silylated nucleobase in the presence of a Lewis acid catalyst, such as trimethylsilyl triflate (TMSOTf). researchgate.netresearchgate.net
Chemoenzymatic approaches offer an attractive alternative to purely chemical methods, often providing high selectivity and milder reaction conditions. nih.govthieme-connect.com These methods utilize enzymes, such as nucleoside phosphorylases (NPs) or nucleoside deoxyribosyltransferases (NDTs), to catalyze the glycosylation step. researchgate.netnih.govthieme-connect.com
In a typical chemoenzymatic process, a fluorinated sugar-1-phosphate is used as the substrate for a phosphorylase enzyme. For example, a stereoselective phosphorylation of a 2-fluorinated sugar can produce an α-1-phosphate derivative. nih.gov This intermediate is then used in an enzymatic glycosidation reaction with a purine (B94841) or pyrimidine (B1678525) base, catalyzed by a suitable pentosyltransferase or nucleoside phosphorylase, to yield the target 2'-deoxy-2'-fluoro nucleoside. nih.gov This method has proven effective for the practical synthesis of 2'F-ara-nucleosides. nih.gov Another strategy involves transglycosylation, where an enzyme transfers the deoxyribose moiety from a donor nucleoside to a fluorinated nucleobase acceptor. thieme-connect.com These enzymatic methods can overcome the difficulties of anomeric control often encountered in chemical glycosylation. nih.gov
Table 3: List of Compounds
Regioselective Derivatization and Protecting Group Chemistry
The selective modification of the hydroxyl groups at the C3' and C5' positions of 2-deoxy-2-fluoro-beta-D-ribofuranose is essential for synthesizing nucleoside analogues and oligonucleotide precursors. This requires a robust strategy involving protecting groups to ensure that reactions occur at the desired position. pressbooks.pub
Protecting groups are temporary masks for reactive functional groups, preventing them from reacting while other parts of the molecule are being modified. pressbooks.pubyoutube.com For carbohydrate synthesis, common protecting groups for hydroxyl functions include benzoyl (Bz), benzyl (B1604629) (Bn), and silyl ethers. researchgate.netgoogle.com The selection of a protecting group is dictated by its stability under specific reaction conditions and the ease of its subsequent removal. pressbooks.pub For instance, benzoyl groups are typically stable under acidic conditions but can be removed by basic hydrolysis.
The process often involves a multi-step sequence:
Protection: All reactive hydroxyl groups are protected.
Selective Deprotection: One specific protecting group is removed to free a single hydroxyl group for reaction.
Functionalization: The desired chemical moiety is attached to the free hydroxyl group.
Deprotection: The remaining protecting groups are removed to yield the final product.
This strategic use of protecting groups allows for the precise construction of complex molecules like phosphorylated derivatives and oligonucleotide building blocks. google.com
Selective Functionalization of Hydroxyl Groups
The differential reactivity of the primary (5'-OH) and secondary (3'-OH) hydroxyl groups in the furanose ring allows for regioselective functionalization. nih.gov The 5'-hydroxyl group is generally more sterically accessible and nucleophilic than the 3'-hydroxyl group, enabling its selective modification under controlled conditions.
Common strategies for selective functionalization include:
Direct Selective Reaction: Utilizing steric hindrance and reaction conditions to favor reaction at the 5'-OH position. For example, trityl ethers are often used to selectively protect the 5'-OH group.
Protection-Deprotection Sequence: Protecting both hydroxyl groups with groups that can be selectively removed. For instance, using a silyl protecting group that can be cleaved under conditions that leave other ester or ether protecting groups intact.
The table below summarizes common protecting groups used for the selective functionalization of hydroxyl groups in carbohydrate chemistry.
| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Conditions | Selectivity |
| Benzoyl | Bz | Benzoyl chloride | Basic hydrolysis (e.g., NaOMe/MeOH) | Generally non-selective, protects all OH |
| Trityl | Tr | Trityl chloride | Mild acid (e.g., aqueous acetic acid) | Highly selective for primary hydroxyls (5'-OH) |
| tert-Butyldimethylsilyl | TBDMS | TBDMS-Cl | Fluoride ions (e.g., TBAF) | Selective for primary hydroxyls |
| Dimethoxytrityl | DMT | DMT-Cl | Mild acid (e.g., dichloroacetic acid) | Highly selective for primary hydroxyls (5'-OH) |
This table provides examples of protecting groups and their typical applications in carbohydrate synthesis.
Synthesis of Phosphorylated and Oligonucleotide Precursors
The synthesis of oligonucleotides requires the preparation of phosphoramidite (B1245037) building blocks. nih.gov This process involves the phosphorylation of the 3'-hydroxyl group of a suitably protected 2'-deoxy-2'-fluoro-nucleoside.
The key steps in synthesizing these precursors are:
Protection of the Nucleobase: The exocyclic amino groups of the nucleobases (Adenine, Guanine, Cytosine) are protected.
Selective 5'-OH Protection: The 5'-hydroxyl group is protected, typically with a dimethoxytrityl (DMT) group, which can be easily removed under mild acidic conditions during automated oligonucleotide synthesis. iu.edu
Phosphitylation: The 3'-hydroxyl group is reacted with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, to introduce the phosphoramidite moiety. nih.goviu.edu
The resulting 5'-O-DMT-2'-deoxy-2'-fluoro-nucleoside-3'-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite is the final building block ready for use in solid-phase oligonucleotide synthesis. nih.gov The synthesis of 2-deoxy-D-ribose 5-phosphate is also a crucial process, often achieved through phosphorylation of a partially protected ribose derivative. rsc.org These phosphorylated precursors are fundamental for constructing nucleic acid chains with modified backbones. nih.govresearchgate.net
The following table outlines the typical sequence for preparing a 2'-deoxy-2'-fluoro-nucleoside phosphoramidite.
| Step | Reaction | Key Reagents | Purpose |
| 1 | Synthesis of Protected Nucleoside | 2-Deoxy-2-fluoro-D-ribofuranose, silylated nucleobase | Glycosylation to form the nucleoside |
| 2 | 5'-Hydroxyl Protection | Dimethoxytrityl chloride (DMT-Cl), Pyridine | Selective protection of the 5'-OH group |
| 3 | Phosphitylation | 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite | Introduction of the 3'-phosphoramidite group |
| 4 | Purification | Silica gel chromatography | Isolation of the pure phosphoramidite building block |
This table details the synthetic pathway for converting the fluorinated sugar into an oligonucleotide precursor.
Structural Elucidation and Conformational Analysis of 2 Deoxy 2 Fluoro D Ribofuranose Systems
Advanced Spectroscopic Characterization
Advanced spectroscopic techniques are indispensable for the detailed structural verification and characterization of 2-deoxy-2-fluoro-β-D-ribofuranose and its derivatives. Multi-nuclear NMR, circular dichroism, and mass spectrometry provide complementary information regarding the atomic-level structure, global conformation, and molecular integrity of these fluorinated systems.
Multi-nuclear NMR spectroscopy is a powerful tool for the detailed structural analysis of fluorinated furanose systems. The presence of the NMR-active ¹⁹F nucleus, alongside ¹H and ³¹P (in nucleoside phosphates), provides a rich source of data for conformational studies. huji.ac.ilwikipedia.org
¹H NMR: The proton NMR spectra of 2'-deoxy-2'-fluoro-ribofuranose systems are complicated by couplings to the adjacent fluorine atom. Analysis of the H1' proton resonance, for example, often reveals a doublet of doublets due to coupling with both H2' and the 2'-fluorine. nih.gov The magnitude of the vicinal proton-proton coupling constants (³JHH) is particularly informative for determining the sugar pucker. nih.gov For instance, a small ³J(H1',H2') value is indicative of a C3'-endo (North) conformation, which is commonly observed in 2'-deoxy-2'-fluororibonucleosides. oup.com
³¹P NMR: In the context of nucleoside phosphoramidites or oligonucleotides, ³¹P NMR is crucial for characterizing the phosphate (B84403) backbone. trilinkbiotech.comsdu.dk Interestingly, a four-bond coupling (⁴J(P,F)) of approximately 3 Hz has been detected between the 3'-phosphorus and the 2'-fluorine in certain 2'-fluoroarabinofuranosyl phosphoramidite (B1245037) derivatives. nih.gov This long-range coupling, likely arising from a 'W-type' spatial arrangement of the P-O-C3'-C2'-F atoms, provides valuable information on the backbone conformation. nih.gov The chemical shifts in ³¹P NMR are also sensitive to sequence-specific variations in the backbone torsional angles of DNA and RNA. nih.gov
Table 1: Representative NMR Coupling Constants in 2'-Deoxy-2'-fluoro-arabinofuranosyl Nucleoside Systems Note: Data for the arabino configuration is shown to illustrate the utility of NMR coupling constants. Similar principles apply to the ribo configuration.
| Coupling | Typical Value (Hz) | Structural Significance | Reference |
|---|---|---|---|
| ³J(H1'-H2') | ~4 | Relates to the C1'-C2' torsion angle, informative for sugar pucker. | nih.gov |
| J(H1'-F2') | ~20 | Geminal and vicinal H-F coupling, confirms fluorine position. | nih.gov |
| ⁵J(H6/H8-F2') | 2-3 | Long-range coupling suggesting through-space interaction between base and sugar. | nih.govoup.com |
| ⁴J(P3'-F2') | ~3 | Long-range coupling indicating specific backbone conformation ('W-type'). | nih.gov |
The conformation of the sugar ring, which is heavily influenced by the 2'-fluoro substituent, dictates the helical structure of the resulting nucleic acid duplex. Oligonucleotides modified with 2'-deoxy-2'-fluororibose units, which prefer a C3'-endo pucker, tend to form duplexes with RNA that have A-form helical characteristics. oup.com In contrast, studies on 2'-deoxy-2'-fluoroarabinonucleic acid (2'F-ANA), where the sugar adopts an O4'-endo pucker, show that 2'F-ANA/RNA hybrids adopt an 'A-like' structure that more closely resembles a DNA/RNA hybrid than a pure RNA/RNA duplex. oup.com These conformational differences are readily detected by CD spectroscopy, making it a valuable tool for investigating the structural consequences of fluorine substitution. nih.govnih.gov
Mass spectrometry (MS) is a fundamental analytical technique used to confirm the molecular weight and verify the elemental composition of synthesized compounds. For 2-deoxy-2-fluoro-β-D-ribofuranose derivatives, techniques such as Fast Atom Bombardment (FAB) and Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) mass spectrometry have been employed to verify the structures of nucleoside and oligonucleotide products. nih.govoup.com Beyond simple verification, MS methods can be applied to more complex structural problems. For instance, tandem mass spectrometry coupled with computational methods has been used to examine the gas-phase conformations and relative glycosidic bond stabilities of protonated 2'-fluoro-substituted purine (B94841) nucleosides. acs.orgresearchgate.net These studies have shown that the N-glycosidic bond is stabilized by the presence of the electronegative 2'-fluorine substituent compared to its canonical DNA and RNA counterparts. acs.orgresearchgate.net
Conformational Dynamics of the Fluorinated Furanose Ring
The five-membered furanose ring is not planar but exists in a dynamic equilibrium of puckered conformations. The introduction of a 2'-fluorine atom significantly perturbs this equilibrium, often biasing it strongly towards a single conformational state.
The conformation of the furanose ring can be described by the concept of pseudorotation, which maps all possible puckered conformations onto a circle. The two most biologically relevant conformational ranges are termed North (N) and South (S). The North pucker corresponds to a C3'-endo conformation, characteristic of RNA and A-form DNA, while the South pucker corresponds to a C2'-endo conformation, characteristic of B-form DNA. glenresearch.comvanderbilt.edu
The specific conformation can be determined from NMR data, particularly from vicinal proton-proton coupling constants, using Altona-Haasnoot's equations. nih.gov This analysis allows for the quantification of the equilibrium between the N and S conformers. For 2'-deoxy-2'-fluororibose systems, the equilibrium is strongly shifted towards the North (C3'-endo) conformation, with the N-type conformer often predominating by over 90%. oup.com Conversely, the epimeric 2'-deoxy-2'-fluoroarabinose shows a strong preference for the South (C2'-endo) conformation. oup.comnih.gov
Table 2: Predominant Sugar Pucker Conformations in 2'-Fluorinated Nucleosides
| Compound Type | Predominant Pucker | Conformational Family | Reference |
|---|---|---|---|
| 2'-Deoxy-2'-fluoro-ribonucleoside (2'F-RNA) | C3'-endo | North (N) | oup.comglenresearch.comnih.gov |
| 2'-Deoxy-2'-fluoro-arabinonucleoside (2'F-ANA) | C2'-endo / O4'-endo | South (S) | oup.comnih.govresearchgate.net |
| Deoxyribonucleoside (DNA) | C2'-endo | South (S) | glenresearch.comvanderbilt.edu |
| Ribonucleoside (RNA) | C3'-endo | North (N) | glenresearch.comvanderbilt.edu |
The conformational preference of the 2'-fluorinated sugar ring is primarily governed by stereoelectronic effects stemming from the high electronegativity of the fluorine atom. oup.comglenresearch.com This electronegativity induces a strong gauche effect, which is an attraction between the electronegative fluorine and the ring oxygen (O4'). researchgate.net
In 2-deoxy-2-fluoro-β-D-ribofuranose, the fluorine atom is in the up or ribo configuration. To maximize the favorable gauche interaction with O4', the ring puckers in a way that places the fluorine in a pseudo-axial orientation. This is achieved through a C3'-endo (North) conformation. glenresearch.comresearchgate.net This conformational locking into an N-type pucker makes 2'-fluororibonucleic acids (2'F-RNA) excellent mimics of RNA structure. vanderbilt.edu This preference for the C3'-endo pucker is a direct consequence of the electronic properties of the fluorine substituent, rather than its steric size. glenresearch.com The stabilization of this conformation enhances the thermal stability and binding affinity of oligonucleotides containing these modified sugars. glenresearch.com
Through-Space Interactions within 2'-Deoxy-2'-fluoro-D-ribofuranosyl Nucleosides
Furthermore, the presence of the 2'-fluoro substituent has been shown to strengthen Watson-Crick hydrogen bonding in nucleic acid duplexes. anu.edu.au This enhancement is attributed to the electronic effects of the fluorine atom, which polarizes the nucleobase and strengthens the hydrogen bonds between complementary base pairs. anu.edu.au This increased stability is a key factor in the application of 2'-fluoro-modified oligonucleotides in various biochemical and therapeutic contexts.
Beyond conventional hydrogen bonds, through-space scalar couplings between the fluorine atom and nearby protons (¹H-¹⁹F coupling) or other fluorine atoms (¹⁹F-¹⁹F coupling) provide valuable information about the spatial proximity of these nuclei. These couplings, observable via Nuclear Magnetic Resonance (NMR) spectroscopy, are transmitted through space rather than through the covalent bond network. nih.govresearchgate.net The magnitude of these through-space J-couplings is highly dependent on the distance and orientation between the interacting nuclei, making them a powerful tool for conformational analysis. nih.govrsc.org For example, the observation of through-space ¹⁹F-¹⁹F scalar couplings in proteins containing fluorinated amino acids has been used to detect specific contacts and determine spatial proximity, a technique that is also applicable to fluorinated nucleosides. anu.edu.aunih.gov
The following table summarizes typical through-space interactions observed in 2'-deoxy-2'-fluoro-D-ribofuranosyl nucleosides:
| Interaction Type | Description | Significance |
| Intramolecular Hydrogen Bond | The 2'-F atom acts as a hydrogen bond acceptor from neighboring protons. | Stabilizes specific sugar pucker conformations. |
| Enhanced Watson-Crick H-Bonding | The electron-withdrawing nature of the 2'-F strengthens the H-bonds between base pairs in a duplex. | Increases the thermal stability of nucleic acid duplexes. anu.edu.au |
| Through-Space ¹H-¹⁹F Scalar Coupling | NMR coupling between the 2'-F and protons on the sugar or base. The magnitude is dependent on the dihedral angle and distance. | Provides precise information on the conformation of the furanose ring. cdnsciencepub.com |
| Through-Space ¹⁹F-¹⁹F Scalar Coupling | NMR coupling between two fluorine atoms in close proximity. | Can be used to determine internuclear distances and spatial arrangements in multiply-fluorinated systems. nih.gov |
These through-space interactions are a direct consequence of the unique electronic properties of fluorine and play a pivotal role in dictating the conformational preferences and biological activity of 2'-deoxy-2'-fluoro-D-ribofuranosyl nucleosides.
Computational Chemistry Approaches to Conformational Landscapes
Computational chemistry provides powerful tools to investigate the conformational landscapes of 2'-deoxy-2'-fluoro-D-ribofuranose and its nucleoside derivatives. These methods complement experimental techniques like NMR by providing detailed energetic and geometric information about the various possible conformations.
A variety of computational methods are employed to study these systems, ranging from molecular mechanics to high-level quantum mechanical calculations. Density Functional Theory (DFT) is a widely used method for optimizing the geometries and calculating the relative energies of different conformers. nih.govmdpi.com Functionals such as B3LYP are often used for these calculations. nih.govnih.gov For more accurate energy evaluations, methods like Møller-Plesset perturbation theory (MP2) and coupled-cluster (CC) theory are utilized. researchgate.netchemrxiv.org
Computational studies have been instrumental in mapping the potential energy surface of the furanose ring, which is often described by the concept of pseudorotation. The two most populated conformations are typically the C2'-endo (South) and C3'-endo (North) puckers. The introduction of the 2'-fluoro substituent has a significant impact on the energy balance between these two states.
Studies on 2'-deoxy-2'-fluoroarabinofuranosylcytosine derivatives, which have an arabino configuration of the fluorine atom, show an approximately equal population of C2'-endo and C3'-endo conformers. nih.gov In contrast, for nucleosides with the ribo configuration, like 2'-deoxy-2'-fluorouridine, the C3'-endo conformation is generally favored. cdnsciencepub.com This preference is attributed to the stereoelectronic gauche effect between the F2' and O4' atoms.
The following table presents a summary of computational findings on the conformational preferences of 2'-deoxy-2'-fluororibofuranosyl systems:
| Conformer | Sugar Pucker | Dihedral Angle (H1'-C1'-C2'-H2') | Relative Energy (kcal/mol) | Key Stabilizing Interactions |
| C3'-endo | North | ~150-160° | 0 (Reference) | Gauche effect (F2'-O4'), Intramolecular H-bonds |
| C2'-endo | South | ~90-100° | 0.5 - 2.0 | Reduced steric hindrance in some contexts |
Note: Relative energies are approximate and can vary depending on the nucleobase and the computational method used.
Computational methods are also crucial for interpreting experimental data. For example, calculated NMR coupling constants for different conformations can be compared with experimental values to determine the predominant sugar pucker in solution. nih.gov The Karplus equation, which relates the three-bond coupling constant to the dihedral angle, is a cornerstone of this approach. libretexts.org
Biochemical Interactions and Molecular Recognition of 2 Deoxy 2 Fluoro D Ribofuranose Analogues
Nucleic Acid Hybridization and Duplex Properties
The 2'-fluoro modification has a profound impact on the thermodynamic stability and three-dimensional structure of nucleic acid duplexes.
Oligonucleotides incorporating 2'-deoxy-2'-fluoro-D-ribofuranose analogues generally form more stable duplexes with complementary RNA and DNA strands compared to their unmodified DNA counterparts. nih.govoup.com This increased stability is quantified by a higher melting temperature (Tm), which is the temperature at which half of the duplex strands dissociate.
The enhanced stability is attributed to the 2'-fluoro group favoring a C3'-endo sugar pucker, which pre-organizes the oligonucleotide strand into an A-form helical geometry, the conformation required for binding to an RNA target. nih.govoup.com This pre-organization reduces the entropic penalty of hybridization. For example, fully modified 2'F-ANA oligonucleotides show excellent binding affinity for RNA targets, with significant increases in Tm compared to the native DNA strand. nih.gov
| Duplex | Sequence (5'-3') | Complementary Strand | Tm (°C) | ΔTm per modification (°C) |
|---|---|---|---|---|
| DNA/RNA | d(CCT TTA TGT TCC) | r(GGA ACA UAA AGG) | 56.5 | N/A |
| 2'F-ANA/RNA | f(CCT TTA TGT TCC) | r(GGA ACA UAA AGG) | 79.0 | +2.05 |
| DNA/DNA | d(CCT TTA TGT TCC) | d(GGA ACA TAA AGG) | 52.0 | N/A |
| 2'F-ANA/DNA | f(CCT TTA TGT TCC) | d(GGA ACA TAA AGG) | 62.5 | +0.95 |
The introduction of a 2'-fluoro substituent significantly influences the helical structure of nucleic acid duplexes. The high electronegativity of fluorine favors a C3'-endo sugar pucker, which is characteristic of A-form RNA, rather than the C2'-endo pucker typically found in B-form DNA. nih.govresearchgate.netd-nb.info This conformational preference for an A-like geometry is a key factor behind the increased stability of duplexes containing these modifications. nih.gov
Circular dichroism (CD) and NMR spectroscopy studies confirm that hybrids containing 2'-fluoro modifications, such as 2'F-ANA/RNA duplexes, adopt an 'A-like' helical conformation. nih.goviu.edu This structure shares features with native DNA/RNA hybrids. X-ray crystallography of duplexes with incorporated 2'-deoxy-2'-fluoro-arabino-furanosyl thymines reveals that the modified sugar puckers fall into the O4'-endo (east) range, shifting the conformation compared to unmodified DNA. researchgate.net Furthermore, the 2'-fluoro group is not well hydrated, in contrast to the 2'-hydroxyl group of RNA, which alters the hydration patterns in the minor groove of the duplex. oup.com
| Parameter | A-form RNA | B-form DNA | LNA-RNA Hybrid |
|---|---|---|---|
| Helical Twist | ~32.7° | ~36° | ~26° |
| Helical Rise | ~2.6 Å | ~3.4 Å | 2.8–3.0 Å |
| Base Pairs per Turn | 11 | 10 | 14 |
| Major Groove | Narrow and Deep | Wide and Deep | - |
| Minor Groove | Wide and Shallow | Narrow and Deep | - |
| Sugar Pucker | C3'-endo | C2'-endo | C3'-endo |
Interactions with DNA and RNA Strands: Comparative Analysis
The introduction of a fluorine atom at the 2'-position of the ribofuranose ring profoundly influences the conformational properties and binding affinities of nucleic acid analogues. The stereochemistry of the fluorine atom, whether in the ribo (down) or arabino (up) configuration, dictates the sugar pucker preference, which in turn governs the geometry of the resulting oligonucleotide duplexes.
Oligonucleotides incorporating 2'-deoxy-2'-fluororibonucleic acid (2'F-RNA), which prefers a C3'-endo sugar pucker similar to RNA, exhibit altered binding characteristics compared to natural nucleic acids. Studies have shown that a 2'F-RNA strand has a significantly reduced affinity for duplex DNA. nih.gov This finding supports the hypothesis that the 2'-hydroxyl group of RNA is a critical determinant for strong binding, potentially through intermolecular hydrogen bonding with the phosphate backbone, an interaction that a 2'-fluoro group cannot provide. nih.gov
In stark contrast, oligonucleotides containing 2'-deoxy-2'-fluoroarabinonucleic acid (2'F-ANA), which favors a C2'-endo sugar pucker characteristic of DNA, demonstrate a considerable increase in binding affinity for duplex DNA. nih.gov The stability of 2'F-ANA/DNA duplexes is enhanced compared to that of natural DNA/DNA duplexes. Furthermore, 2'F-ANA shows excellent binding affinity for single-stranded RNA targets, with 2'F-ANA/RNA hybrids exhibiting greater thermodynamic stability than the corresponding DNA/RNA hybrids. nih.govoup.com This enhanced affinity is attributed to the conformational pre-organization of the fluorinated sugar and a favorable enthalpy of hybridization. nih.gov
Circular dichroism (CD) experiments reveal that 2'F-ANA/RNA hybrids adopt an 'A-like' helical structure, which is structurally more similar to a DNA/RNA hybrid than to a pure RNA/RNA duplex. nih.govoup.com This structural mimicry is significant because it allows these hybrid duplexes to be recognized and cleaved by RNase H, an enzyme central to the mechanism of action for many antisense oligonucleotides. nih.gov The ability of 2'-deoxy-2'-fluoroarabinonucleoside 5'-triphosphates (2'F-araNTPs) to act as substrates for various DNA polymerases further underscores the close structural resemblance of the 2'F-ANA scaffold to natural DNA. nih.gov
The influence of these analogues extends to their function as templates for DNA synthesis. For instance, polymers like poly(2'-fluoro-2'-deoxyadenylic acid) can serve as templates for DNA polymerases such as reverse transcriptase and DNA polymerase gamma, demonstrating that the enzymatic machinery for DNA replication can recognize and utilize these modified strands. nih.gov
| Oligonucleotide Strand | Target Duplex/Strand | Relative Binding Affinity (Compared to DNA) | Resulting Duplex Conformation | Reference |
|---|---|---|---|---|
| 2'F-RNA (C3'-endo pucker) | Duplex DNA | Significantly Reduced | - | nih.gov |
| 2'F-ANA (C2'-endo pucker) | Duplex DNA | Considerably Increased | - | nih.gov |
| 2'F-ANA | Single-Stranded RNA | Enhanced (Higher than DNA/RNA) | 'A-like' Helix | nih.govoup.com |
| 2'F-ANA | Single-Stranded DNA | Favorable Pairing | - | nih.govoup.com |
Modulation of Biochemical Pathways by Fluorinated Ribofuranose Metabolites
Fluorinated ribofuranose analogues often function as prodrugs, which, once inside a cell, are metabolized into their active forms. nih.gov These active metabolites, typically nucleoside triphosphates, can then interact with and modulate key biochemical pathways, particularly those involved in nucleic acid synthesis. This mechanism is the basis for the use of several fluorinated nucleosides as therapeutic agents. tandfonline.commdpi.com
A prominent example is Gemcitabine (dFdC), a deoxycytidine analogue with two fluorine atoms at the 2'-position. nih.gov Gemcitabine is transported into cells and phosphorylated by deoxycytidine kinase to its monophosphate form, and subsequently to its active diphosphate (B83284) (dFdCDP) and triphosphate (dFdCTP) metabolites. drugbank.compfizermedical.comclinpgx.org These metabolites interfere with DNA synthesis through a dual mechanism. Firstly, dFdCDP is a potent inhibitor of ribonucleotide reductase, the enzyme that produces deoxynucleoside triphosphates (dNTPs) required for DNA replication. pfizermedical.commusechem.com This inhibition depletes the intracellular pool of dCTP, which enhances the incorporation of dFdCTP into the growing DNA strand. Secondly, the incorporation of dFdCTP into DNA ultimately triggers apoptotic cell death. nih.govpfizermedical.com After its incorporation, one more nucleotide is added, an action that effectively hides the analogue from proofreading enzymes and halts further DNA elongation, a process known as "masked chain termination". nih.gov
Another key example is Sofosbuvir (B1194449), an antiviral prodrug used to treat Hepatitis C. wikipedia.orgyoutube.com After administration, Sofosbuvir is converted in liver cells to its active triphosphate metabolite, 2'-deoxy-2'-α-fluoro-β-C-methyluridine-5'-triphosphate (GS-461203). wikipedia.orgyoutube.com This metabolite mimics the natural uridine (B1682114) nucleotide and acts as a defective substrate for the HCV NS5B protein, a viral RNA-dependent RNA polymerase. wikipedia.orgdroracle.ai Its incorporation into the nascent viral RNA chain acts as a chain terminator, preventing further elongation and thus inhibiting viral replication. droracle.aipatsnap.com This targeted inhibition is specific to the viral polymerase, minimizing effects on host cell machinery. patsnap.com
| Prodrug | Active Metabolite(s) | Target Enzyme(s) | Mechanism of Action | Biochemical Outcome | Reference |
|---|---|---|---|---|---|
| Gemcitabine | dFdCDP (diphosphate) | Ribonucleotide Reductase | Inhibition | Depletion of deoxynucleotide pools (dCTP) | drugbank.compfizermedical.com |
| Gemcitabine | dFdCTP (triphosphate) | DNA Polymerase | Incorporation into DNA | Masked chain termination of DNA synthesis, leading to apoptosis | nih.govpfizermedical.com |
| Sofosbuvir | GS-461203 (triphosphate) | HCV NS5B RNA Polymerase | Incorporation into viral RNA | Chain termination of viral RNA synthesis, inhibiting replication | wikipedia.orgdroracle.aipatsnap.com |
Applications of 2 Deoxy 2 Fluoro D Ribofuranose in Chemical Biology Research
Development of Chemically Modified Oligonucleotides for Gene Modulation Studies
One of the most impactful applications of 2-deoxy-2-fluoro-D-ribofuranose derivatives is in the synthesis of modified oligonucleotides. These synthetic nucleic acid strands are designed to interfere with the expression of specific genes, providing a powerful method for studying gene function in laboratory settings. The introduction of the 2'-fluoro modification confers desirable attributes that overcome many of the limitations of natural oligonucleotides.
Antisense oligonucleotides (ASOs) are short, single-stranded nucleic acid sequences designed to bind to a specific messenger RNA (mRNA) target through Watson-Crick base pairing. nih.gov This binding event can modulate the function of the target RNA, typically leading to its degradation and thereby preventing the synthesis of the corresponding protein. nih.govyoutube.com A primary mechanism for ASO activity involves the recruitment of the cellular enzyme RNase H, which specifically recognizes and cleaves the RNA strand of a DNA/RNA heteroduplex. youtube.comnih.gov
The incorporation of 2'-deoxy-2'-fluoro-β-D-arabinonucleic acid (2'F-ANA), a stereoisomer of the ribonucleoside, into ASOs has been a key strategy for enhancing their properties. nih.gov Unlike other 2'-modifications that can abolish RNase H activity, 2'F-ANA/RNA duplexes are recognized as substrates by RNase H. nih.govoup.com This is because the 2'F-ANA modification helps the oligonucleotide adopt a conformation that is structurally similar to a natural DNA/RNA hybrid, which is the enzyme's substrate. nih.govoup.com
A common ASO design is the "gapmer," which consists of a central block of DNA or DNA-like residues flanked by wings of modified nucleotides. nih.gov The central "gap" is responsible for RNase H recruitment and cleavage of the target mRNA, while the modified wings, often containing 2'F-ANA, provide increased binding affinity to the RNA target and enhanced resistance to degradation by cellular nucleases. nih.govnih.gov This chimeric design results in ASOs with high potency and prolonged gene silencing effects in research models. nih.govnih.gov For instance, PS-2'F-ANA-DNA chimeras targeting c-MYB mRNA demonstrated a greater than 90% knockdown of gene expression at a lower dose and with a more sustained effect compared to unmodified phosphorothioate (B77711) ASOs. nih.govnih.gov
Table 1: Comparison of Antisense Oligonucleotide (ASO) Properties
| Property | Unmodified PS-DNA ASO | 2'F-ANA Modified ASO | Advantage of 2'F-ANA Modification |
|---|---|---|---|
| Mechanism | RNase H activation | RNase H activation | Retains critical mechanism of action. nih.govoup.com |
| Binding Affinity (Tm) | Lower | Higher | Forms more stable duplexes with target RNA. nih.govoup.com |
| Nuclease Resistance | Moderate | High | Increased stability in biological fluids. nih.govnih.gov |
| Potency | Standard | High | Achieves desired gene silencing at lower concentrations. nih.govnih.gov |
| Duration of Effect | Shorter | Longer | Prolonged gene modulation from a single administration. nih.govnih.gov |
Small interfering RNAs (siRNAs) are double-stranded RNA molecules that mediate gene silencing through the RNA interference (RNAi) pathway. In the cell, the siRNA is incorporated into the RNA-induced silencing complex (RISC), which uses the siRNA's "guide" strand to find and cleave the complementary target mRNA. While a powerful research tool, the use of unmodified siRNAs is hampered by their poor stability in serum and inefficient cellular uptake. researchgate.net
Chemical modification with 2'-deoxy-2'-fluoro-nucleosides is a proven strategy to overcome these limitations. The high electronegativity of the fluorine atom locks the sugar pucker into a C3'-endo conformation, which is characteristic of RNA helices and pre-organizes the siRNA duplex for target binding. This modification significantly enhances the thermal stability of the siRNA duplex. nih.gov
Crucially, the 2'-fluoro modification is well-tolerated by the RISC machinery. Studies have shown that incorporating 2'-fluoro units into siRNA duplexes not only substantially enhances their stability against nuclease degradation in serum but can also increase their gene-silencing activity. researchgate.net For example, a fully modified 2'F-ANA sense strand hybridized to an antisense RNA strand was found to be more potent and had a dramatically longer half-life in serum (around 6 hours) compared to an unmodified siRNA, which was degraded in less than 15 minutes. researchgate.net This enhanced stability and activity make 2'-fluoro-modified siRNAs highly effective reagents for gene function studies in cell culture and animal models. researchgate.net
Design of Enzyme Probes and Mechanism-Based Inhibitors
The unique electrochemical properties of the 2-deoxy-2-fluoro-D-ribofuranose scaffold make it an excellent tool for designing enzyme inhibitors and probes, particularly for glycosidases. Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds and are involved in a vast array of biological processes.
Mechanism-based inhibitors are unreactive compounds that are converted into a highly reactive species by the catalytic action of the target enzyme itself. This reactive species then inactivates the enzyme, often by forming a covalent bond with an active site residue. Researchers have developed 2-deoxy-2-fluoro-D-glycosyl fluorides as a general class of mechanism-based glycosidase inhibitors. nih.gov In this design, the enzyme's catalytic machinery attacks the anomeric center of the sugar, displacing the fluoride (B91410) and forming a covalent 2-deoxy-2-fluoro-glycosyl-enzyme intermediate. The presence of the strongly electron-withdrawing fluorine atom at the C2 position dramatically destabilizes the transition state for the subsequent hydrolysis step, effectively trapping the enzyme in its covalent intermediate form. nih.gov This process leads to time-dependent inactivation of the enzyme. These inhibitors have proven to be highly specific for their target glycosidases, reflecting the enzymes' natural substrate specificities. nih.gov
Precursors for the Synthesis of Research Compounds with Biological Activity
2-Deoxy-2-fluoro-beta-D-ribofuranose and its protected derivatives are valuable precursors in multi-step organic synthesis to create more complex molecules with significant biological activity for research purposes. researchgate.net The stereocontrolled introduction of the fluorine atom onto the ribose ring is a key step that enables the synthesis of novel nucleoside analogs with potential antiviral or anticancer properties.
A prominent example is the synthesis of 2'-deoxy-2'-fluoro-2'-C-methylcytidine, a potent inhibitor of the hepatitis C virus (HCV) RNA-dependent RNA polymerase (RdRp). researchgate.net In the synthesis of this target molecule, a key step involves the fluorination of a protected 2'-C-methyl arabinofuranoside intermediate. This reaction, using a fluorinating agent like DAST (diethylaminosulfur trifluoride), proceeds with an inversion of configuration at the C2' position to create the desired 2'-deoxy-2'-fluoro-ribofuranose structure. researchgate.net This fluorinated sugar is then coupled with a nucleobase (cytosine) to complete the synthesis of the final nucleoside analog. The resulting compound serves as a powerful research tool for studying the replication mechanism of the HCV virus.
Radiopharmaceutical Precursors for Molecular Imaging Research
Molecular imaging techniques, such as Positron Emission Tomography (PET), require probes labeled with a positron-emitting radionuclide to visualize and measure biological processes in vivo. Fluorinated sugars are excellent candidates for developing such probes. The compound 2-deoxy-2-fluoro-D-glucose (¹⁸F-FDG), a glucose analog labeled with the radionuclide fluorine-18 (B77423), is one of the most widely used radiopharmaceuticals in PET imaging for oncology, cardiology, and neurology research. nih.gov
Following the same principle, 2-deoxy-2-fluoro-D-ribofuranose can serve as a precursor for the synthesis of ¹⁸F-labeled ribose analogs for molecular imaging research. The synthesis involves introducing the fluorine-18 radionuclide into the ribose scaffold. These radiolabeled probes can then be used to study processes involving ribose metabolism or the biodistribution of nucleoside analogs in animal models. The rapid uptake of ¹⁸F-FDG by heart and brain tissue, for example, allows researchers to study glucose metabolism in these organs non-invasively. nih.gov Analogous probes derived from 2-deoxy-2-fluoro-D-ribofuranose could similarly enable the study of specific cellular transport and metabolic pathways relevant to ribose. A radiopharmaceutical precursor is defined as a substance that becomes a radiopharmaceutical after being labeled with a radionuclide. researchgate.net
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2'-Deoxy-2'-fluoro-β-D-arabinonucleic acid (2'F-ANA) |
| Phosphorothioate Oligonucleotides |
| 2-Deoxy-2-fluoro-D-glycosyl fluorides |
| 2'-Deoxy-2'-fluoro-2'-C-methylcytidine |
| Diethylaminosulfur trifluoride (DAST) |
| 2-deoxy-2-fluoro-D-glucose (¹⁸F-FDG) |
Future Perspectives and Advancements in 2 Deoxy 2 Fluoro D Ribofuranose Research
Exploration of Novel Fluorination and Glycosylation Methodologies
The synthesis of 2'-deoxy-2'-fluoronucleosides hinges on two critical steps: the introduction of the fluorine atom onto the sugar ring and the subsequent formation of the glycosidic bond. While established methods exist, the demand for greater efficiency, stereoselectivity, and scalability drives the exploration of new synthetic strategies.
The stereoselective synthesis of 2-deoxyglycosides remains a challenge due to the lack of a participating group at the C2 position to direct the incoming nucleobase. wayne.edunih.gov To address this, novel glycosylation methodologies are being investigated. Chemo-enzymatic methods have proven practical for the synthesis of 2'-deoxy-2'-fluoroarabinofuranosyl (2'F-ANA) purine (B94841) nucleosides. nih.gov This approach utilizes an enzymatic glycosidation reaction with a fluorinated sugar-α-1-phosphate, catalyzed by enzymes like purine nucleoside phosphorylase (PNP). nih.govresearchgate.net Another strategy involves the use of additives to control selectivity; for example, phenanthroline has been used as an additive for the selective glycosylation of 2-deoxy glycosyl chloride donors. wayne.edu Furthermore, improved Koenigs-Knorr conditions have been developed for the glycosylation of 2-S-acetyl (2-SAc) glycosyl bromide donors, resulting in products with an exclusive β-configuration in high yields. mdpi.com
| Methodology | Key Features | Example Application | Reference(s) |
| Diastereoselective Electrophilic Fluorination | Avoids DAST; increased yield and efficiency; fewer synthetic steps. | Synthesis of 2-deoxy-2-fluoro-lactones from 2-deoxyribonolactone. | nih.gov |
| Chemo-enzymatic Glycosidation | Uses enzymes (e.g., PNP) for stereoselective glycosidic bond formation. | Practical synthesis of 2'F-ANA purine nucleosides. | nih.gov |
| Additive-Controlled Glycosylation | Employs additives like phenanthroline to enhance stereoselectivity. | Selective glycosylation using 2-deoxy glycosyl chloride donors. | wayne.edu |
| Modified Koenigs-Knorr Reaction | Utilizes 2-SAc glycosyl bromide donors for exclusive β-glycosylation. | Synthesis of 2-deoxyglycosides with exclusive β-configuration. | mdpi.com |
Advanced Computational Modeling for Structure-Activity Relationship Elucidation
Computational modeling has become an indispensable tool for understanding how the C2'-fluoro substitution influences the three-dimensional structure of nucleosides and oligonucleotides, and how these structural changes dictate biological activity. By predicting molecular conformations and interaction energies, these models provide critical insights for the rational design of new derivatives.
X-ray crystallography provides high-resolution structural data that can be correlated with biological activity. The X-ray structure of a 5-iodocytosine (B72790) analog of a 2',2'-difluoro-L-erythro-pentofuranosyl nucleoside revealed a 2'-exo/3'-endo conformation, which differs from that of other biologically active L-nucleosides, offering a potential explanation for its lack of significant antiviral activity. nih.gov For molecules too large for high-level ab initio methods alone, a semiexperimental mixed estimation (ME) method can be employed to determine accurate equilibrium structures, as has been applied to 2-deoxyribose. ebi.ac.uk These precise structural determinations are fundamental to understanding structure-activity relationships (SAR).
| Computational/Structural Method | Key Insight Provided | Compound Type Studied | Reference(s) |
| Molecular Mechanics & NMR | Determination of preferred sugar pucker (e.g., O4'/C2'-endo). | 2'-deoxy-2'-fluoro-β-d-arabinonucleosides (2'F-ANA) | nih.gov |
| X-ray Crystallography | High-resolution 3D structure and conformation. | 2'-deoxy-2',2'-difluoro-L-erythro-pentofuranosyl nucleosides | nih.gov |
| Semiexperimental Mixed Estimation (ME) | Accurate equilibrium structure determination for moderate-sized molecules. | 2-deoxyribose | ebi.ac.uk |
Expanding the Scope of Biochemical Target Interactions
The introduction of 2-deoxy-2-fluoro-D-ribofuranose into nucleosides and oligonucleotides creates analogs with unique biochemical properties, allowing them to interact with a growing list of biological targets, often with enhanced affinity or novel modes of action.
A significant area of research is the interaction of 2'-fluorinated oligonucleotides with enzymes that process nucleic acids. Hybrids of 2'F-ANA and RNA have been identified as substrates for RNase H, an enzyme central to the mechanism of action for many antisense oligonucleotides. nih.gov This finding is crucial for designing next-generation antisense therapies. Beyond nucleases, individual 2'-deoxy-2'-fluoronucleoside derivatives have shown inhibitory activity against other key enzymes. 2-Deoxy-2-fluoro-D-ribofuranose itself has been suggested to inhibit the bacterial ribosomal enzyme Uridylate Kinase. biosynth.com Furthermore, nucleoside analogs containing this sugar moiety have demonstrated broad-spectrum antiviral activity, with derivatives showing inhibition of polymerases from viruses such as influenza, SARS, HIV, and Hepatitis C (HCV). biosynth.com
The ability of these modified oligonucleotides to bind to complementary nucleic acid strands is also being explored in new contexts. Poly-2'-deoxy-2'-fluoro-cytidylic acid, for instance, interacts with poly-inosinic acid to form a stable 1:1 complex. nih.gov In a more complex application, oligonucleotides containing 2'-deoxy-2'-fluoroarabinose (2'F-ANA) and 2'-deoxy-2'-fluororibose (2'F-RNA) have been tested for their ability to form triple-helical complexes with duplex DNA and RNA. nih.gov 2'F-ANA, in particular, showed a considerable increase in binding affinity for duplex DNA, suggesting its potential use in "antigene" strategies that aim to target specific DNA sequences in the genome. nih.gov
| Biochemical Target | Effect of 2-Deoxy-2-fluoro-D-ribofuranose Moiety | Potential Application | Reference(s) |
| RNase H | 2'F-ANA/RNA hybrids act as substrates. | Antisense Therapeutics | nih.gov |
| Viral Polymerases (HIV, HCV, etc.) | Inhibition of enzyme activity. | Antiviral Drugs | biosynth.com |
| Uridylate Kinase | Inhibition of bacterial enzyme activity. | Antibacterial Agents | biosynth.com |
| Duplex DNA | Enhanced binding affinity to form triple-helical complexes (2'F-ANA). | Antigene Strategies | nih.gov |
| Poly-inosinic acid | Formation of a stable 1:1 complex with poly(dCfl). | Nucleic Acid Recognition Studies | nih.gov |
Integration of 2-Deoxy-2-fluoro-D-ribofuranose into Complex Chemical Biology Tools
The unique properties conferred by the 2'-fluoro modification—namely enhanced binding affinity and increased resistance to nuclease degradation—make 2-deoxy-2-fluoro-D-ribofuranose an ideal component for the construction of sophisticated chemical biology tools. nih.govnih.gov These tools are designed to probe, manipulate, and report on complex biological systems with high precision.
The most prominent application is in the field of antisense oligonucleotides. Protected 2'-deoxy-2'-fluoroarabinonucleosides serve as essential building blocks for the solid-phase synthesis of 2'F-ANA, an oligonucleotide analog with highly promising antisense properties. nih.gov These 2'F-ANA constructs are used as tools to study the RNase H-mediated degradation of target RNA in vivo, providing a deeper understanding of gene function and regulation. nih.gov
Beyond standard antisense applications, these fluorinated sugars are being incorporated into more advanced nucleic acid-based tools. The enhanced stability and binding affinity of 2'F-ANA oligonucleotides make them superior candidates for "antigene" strategies, which aim to modulate gene expression by binding directly to duplex DNA. nih.gov Their resistance to nucleases is a critical feature for any tool intended for use in a cellular or in vivo environment. The development of robust synthetic routes, including chemo-enzymatic methods, is making these complex tools more accessible for a wider range of biological investigations. nih.gov As synthetic methodologies continue to improve, 2-deoxy-2-fluoro-D-ribofuranose is expected to be integrated into an even broader array of probes, aptamers, and nucleic acid-based nanostructures for advanced applications in diagnostics and molecular biology.
Q & A
What are the common synthetic strategies for preparing 2-deoxy-2-fluoro-β-D-ribofuranose?
Level: Basic
Methodological Answer:
Synthesis typically begins with protecting hydroxyl groups on ribose derivatives (e.g., D-ribonolactone) to direct fluorination at the 2-position. A key step involves electrophilic fluorination using reagents like DAST (diethylaminosulfur trifluoride) or Cp2TiF2-catalyzed hydrosilylation to install the fluorine atom. For example, 5-O-benzyl-2-C-β-fluoromethyl derivatives are synthesized via sequential protection, reduction, fluorination, and acetylation steps . Intermediate purification via column chromatography and characterization by NMR or TLC ensures regiochemical control .
How can researchers address stereochemical challenges during fluorination of ribofuranose derivatives?
Level: Advanced
Methodological Answer:
Diastereocontrol is critical for synthesizing the β-anomer. Electrophilic fluorination methods using DAST or Selectfluor often yield mixtures, necessitating chiral auxiliaries or protective groups (e.g., benzoyl or toluyl) to bias the reaction. For instance, 3,5-di-O-(p-toluyl) protection directs fluorination to the β-configuration by steric hindrance, followed by deprotection under mild acidic conditions . Advanced techniques like X-ray crystallography or NOESY NMR validate stereochemical outcomes .
What analytical techniques are essential for validating the purity and structure of fluorinated ribofuranose intermediates?
Level: Basic
Methodological Answer:
Key methods include:
- NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm substitution patterns and anomeric configuration.
- Mass spectrometry (MS) for molecular weight verification.
- TLC and HPLC to monitor reaction progress and purity.
For example, 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose derivatives are characterized by comparing NMR shifts with reference data and confirming solubility profiles in chloroform .
How do fluorinated ribofuranose analogs interact with enzymes like decaprenylphospho-β-D-ribofuranose 2-dehydrogenase (DprE1)?
Level: Advanced
Methodological Answer:
Fluorine’s electronegativity alters substrate binding in enzymes. For DprE1, a mycobacterial oxidoreductase, 2-deoxy-2-fluoro analogs act as mechanistic probes. Researchers use kinetic assays (e.g., FAD/FADH2 monitoring) and X-ray crystallography to study how fluorination disrupts the enzyme’s ability to oxidize decaprenylphospho-β-D-ribofuranose to its 2-ulose derivative . Competitive inhibition studies with fluorinated substrates reveal binding affinities and transition-state mimicry .
How can discrepancies in synthetic yields of fluorinated ribofuranose derivatives be resolved?
Level: Advanced
Methodological Answer:
Yield variations arise from competing side reactions (e.g., over-fluorination or ring-opening). To mitigate this:
- Optimize reaction temperature and stoichiometry (e.g., DAST in anhydrous conditions at −78°C minimizes decomposition) .
- Use scavengers like 2,6-lutidine to quench excess fluorinating agents.
- Compare methods: Cp2TiF2-hydrosilylation (26% overall yield ) vs. DAST-mediated fluorination (yields vary by protective group strategy ). Statistical analysis (e.g., ANOVA) identifies significant variables .
What are the applications of 2-deoxy-2-fluoro-β-D-ribofuranose in antiviral nucleoside design?
Level: Advanced
Methodological Answer:
Fluorination enhances metabolic stability and target affinity. For example, 2'-fluoro-arabino nucleosides (e.g., 2-bromo-2'-deoxy-2'-fluoro-β-D-arabinofuranosylbenzimidazole) inhibit viral polymerases. Synthesis involves coupling fluorinated ribofuranose with heterocyclic bases via Vorbrüggen glycosylation, followed by deprotection . In vitro assays (e.g., IC50 measurements in HBV or HCV models) validate efficacy, while <sup>19</sup>F-NMR tracks intracellular metabolism .
How can researchers ensure reproducibility in fluorinated ribofuranose synthesis?
Level: Basic
Methodological Answer:
- Standardize protective group strategies (e.g., benzoyl vs. acetyl) to minimize side products.
- Document reaction conditions (solvent purity, anhydrous environments).
- Share protocols via open-access platforms (e.g., preprint servers) to align with open science principles .
- Cross-validate results with collaborators using identical starting materials (e.g., D-ribonolactone from certified suppliers) .
What computational tools aid in predicting the reactivity of fluorinated ribofuranose derivatives?
Level: Advanced
Methodological Answer:
- DFT calculations (e.g., Gaussian or ORCA) model transition states during fluorination, predicting regioselectivity.
- Molecular docking (AutoDock Vina) simulates enzyme-substrate interactions for DprE1 or polymerases.
- QSAR models correlate fluorine’s electronic effects (Hammett constants) with biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
